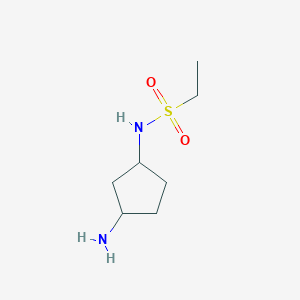

N-(3-Aminocyclopentyl)ethane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

N-(3-aminocyclopentyl)ethanesulfonamide |

InChI |

InChI=1S/C7H16N2O2S/c1-2-12(10,11)9-7-4-3-6(8)5-7/h6-7,9H,2-5,8H2,1H3 |

InChI Key |

AXUOWRTVHNRMPT-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1CCC(C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Aminocyclopentyl Ethane 1 Sulfonamide

Strategic Approaches to N-(3-Aminocyclopentyl)ethane-1-sulfonamide Synthesis

The synthesis of this compound would likely involve the coupling of an ethanesulfonyl group with a 3-aminocyclopentylamine derivative. The core challenge lies in achieving the desired regioselectivity and, if required, stereoselectivity.

Stereoselective Synthesis Pathways and Enantiomeric Control

Achieving enantiomeric control is crucial when synthesizing chiral molecules like this compound. A key strategy involves the use of chiral precursors. For instance, a stereochemically defined aminocyclopentyl derivative, such as tert-butyl N-((1S,3S)-3-aminocyclopentyl)carbamate, could serve as a valuable starting material. atomfair.comchemicalbook.com This intermediate possesses a specific (1S,3S) configuration, which would be transferred to the final product. atomfair.com The synthesis of such chiral intermediates often relies on asymmetric reactions, such as asymmetric Michael additions, to establish the desired stereocenters early in the synthetic sequence. nih.gov

Convergent and Divergent Synthetic Route Design

A convergent approach to this compound would involve the separate synthesis of two key fragments: the ethanesulfonyl moiety (e.g., ethanesulfonyl chloride) and the 3-aminocyclopentylamine core. These fragments would then be coupled in a final step to form the target molecule. This strategy is often efficient as it allows for the optimization of each synthetic branch independently.

A divergent approach , on the other hand, would start from a common intermediate that is later diversified. For example, a protected aminocyclopentene could be functionalized to introduce the amino and sulfonamide groups in a stepwise manner. This approach is beneficial for creating a library of related compounds for structure-activity relationship studies.

Application of Sustainable Chemical Synthesis Protocols

Modern synthetic chemistry emphasizes the use of sustainable or "green" methods. For the synthesis of sulfonamides, this could involve:

One-pot reactions: Combining multiple reaction steps into a single operation reduces solvent waste and purification steps. organic-chemistry.orgresearchgate.net Three-component reactions, for example, can be employed to construct sulfonamides from simple starting materials in a single step. organic-chemistry.orgresearchgate.net

Mechanochemical synthesis: Using mechanical force to drive chemical reactions can significantly reduce or eliminate the need for solvents. researchgate.net

Catalytic methods: The use of catalysts, such as copper or palladium, can enable more efficient and selective reactions under milder conditions. researchgate.net

Precursors and Key Synthetic Intermediates for this compound

The synthesis of this compound would rely on the availability of specific precursors and intermediates.

Table 1: Potential Precursors and Intermediates

| Precursor/Intermediate | Role in Synthesis |

| 3-Aminocyclopentylamine | The core amine component. |

| Ethanesulfonyl chloride | The source of the ethanesulfonyl group. |

| tert-Butyl N-(3-aminocyclopentyl)carbamate | A protected amine precursor allowing for selective reaction at the other amino group. atomfair.comchemicalbook.com |

| N-Silylamines | Can be used as an alternative to free amines for reaction with sulfonyl chlorides, often providing high yields. nih.gov |

The choice of protecting groups for the amine functionalities on the cyclopentyl ring is critical to ensure selective sulfonylation. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting amines due to its stability and ease of removal under acidic conditions. atomfair.com

Chemical Reactions and Derivatization of this compound Scaffolds

Once synthesized, the this compound scaffold can be further modified.

Functional Group Interconversions and Modulations

The primary amino group on the cyclopentyl ring offers a handle for various chemical transformations:

Alkylation and Acylation: The primary amine can be alkylated or acylated to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships. nih.gov

Coupling Reactions: The amine can participate in various coupling reactions, such as amide bond formation or reductive amination, to link the scaffold to other molecules.

The sulfonamide nitrogen itself is generally less reactive but can undergo N-alkylation or N-arylation under specific conditions. nih.gov The stability of the sulfonamide group makes it a robust linker in more complex molecular architectures. researchgate.netnih.gov

Table 2: Potential Derivatization Reactions

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation of primary amine | Alkyl halide, base | N-alkyl-N'-(ethanesulfonyl)cyclopentane-1,3-diamine |

| N-Acylation of primary amine | Acyl chloride or anhydride, base | N-(3-(ethanesulfonamido)cyclopentyl)acetamide |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | N-alkyl-N'-(ethanesulfonyl)cyclopentane-1,3-diamine |

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the parent molecule.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The presence of a primary amine and a sulfonamide moiety in this compound opens avenues for numerous coupling reactions to introduce new carbon and heteroatom-based substituents. These transformations are crucial for modifying the molecule's physicochemical properties.

Carbon-Heteroatom Coupling Reactions:

The most prominent reactions for this scaffold involve the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The primary amine is a versatile handle for various transition-metal-catalyzed cross-coupling reactions.

N-Arylation: The Buchwald-Hartwig amination is a powerful method for the N-arylation of primary amines. nih.govorganic-chemistry.orgbeilstein-journals.org This palladium-catalyzed reaction couples the primary amine of this compound with a range of aryl halides or triflates to furnish N-aryl derivatives. Similarly, copper-catalyzed Chan-Evans-Lam cross-coupling reactions provide an alternative route to N-arylated products. rsc.org The sulfonamide nitrogen can also undergo N-arylation, often under different reaction conditions, allowing for selective functionalization. rsc.orgnie.edu.sgresearchgate.netmit.eduresearchgate.net

N-Alkylation: The primary amine can be alkylated through various methods, including reductive amination with aldehydes or ketones. nih.govmasterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org This reaction involves the formation of an intermediate imine, which is subsequently reduced to the corresponding secondary amine. Additionally, N-alkylation of the sulfonamide moiety can be achieved using alkyl halides or alcohols under basic or metal-catalyzed conditions. nih.govorganic-chemistry.orgnih.gov

The following table provides representative examples of potential C-N coupling reactions for the derivatization of this compound, based on analogous systems found in the literature.

| Reaction Type | Coupling Partner | Catalyst/Reagent | Potential Product |

|---|---|---|---|

| Buchwald-Hartwig N-Arylation (Amine) | Aryl Bromide | Pd Catalyst, Ligand, Base | N-(3-(Arylamino)cyclopentyl)ethane-1-sulfonamide |

| Chan-Evans-Lam N-Arylation (Sulfonamide) | Arylboronic Acid | Cu Catalyst, Base, Oxidant | N-(3-Aminocyclopentyl)-N-arylethane-1-sulfonamide |

| Reductive Amination (Amine) | Aldehyde/Ketone | Reducing Agent (e.g., NaBH(OAc)3) | N-(3-(Alkylamino)cyclopentyl)ethane-1-sulfonamide |

| N-Alkylation (Sulfonamide) | Alkyl Halide | Base (e.g., K2CO3) | N-(3-Aminocyclopentyl)-N-alkylethane-1-sulfonamide |

Carbon-Carbon Coupling Reactions:

While less direct for this specific scaffold, carbon-carbon bond formation can be envisioned through multi-step sequences. For instance, the primary amine could be converted to a halide or triflate, which could then participate in standard cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings to introduce new carbon-based moieties. However, direct C-C bond formation starting from the amine is a more challenging transformation.

Strategies for Structural Diversification and Library Generation

The this compound scaffold is well-suited for the generation of chemical libraries due to the reliable reactivity of its functional groups. nih.govrsc.orgcapes.gov.br Such libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired properties.

Diversification of the Primary Amine:

The primary amine is a key diversification point. A multitude of commercially available reagents can be used to modify this group.

Acylation and Sulfonylation: Reaction with a wide array of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) leads to the formation of a diverse set of amides. growingscience.comresearchgate.net Similarly, reaction with various sulfonyl chlorides yields a library of sulfonamides.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to libraries of urea and thiourea derivatives, respectively. nih.govresearchgate.netresearchgate.netorganic-chemistry.orggoogle.comorganic-chemistry.orgnih.gov These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity of a molecule.

Diversification of the Sulfonamide Moiety:

The sulfonamide nitrogen can also be a point of diversification, primarily through alkylation and arylation as previously discussed. The choice of reaction conditions can often allow for selective modification of either the primary amine or the sulfonamide nitrogen.

The following table outlines common strategies for the structural diversification of this compound to generate a chemical library.

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Carboxylic Acids / Acid Chlorides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Disulfonimide |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

| Reductive Amination | Aldehydes / Ketones | Secondary Amine |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of a compound like N-(3-Aminocyclopentyl)ethane-1-sulfonamide. Both ¹H and ¹³C NMR would be utilized to map the carbon and proton framework of the molecule.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclopentyl ring and the ethyl group of the ethanesulfonamide (B75362). The chemical shifts and coupling patterns of the cyclopentyl protons would be complex due to their diastereotopic nature and would provide information about the relative stereochemistry of the amino and sulfonamide substituents. The protons on the carbon bearing the amino group and the one bearing the sulfonamide nitrogen would exhibit characteristic chemical shifts. The ethyl group would present as a triplet and a quartet, typical for an isolated ethyl system.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the cyclopentyl carbons would confirm the substitution pattern, while the carbons of the ethyl group would appear in the aliphatic region of the spectrum.

A hypothetical data table of expected chemical shifts is presented below, based on general values for similar functional groups.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH-NH₂ | ~ 2.5 - 3.5 | ~ 50 - 60 |

| CH-NHSO₂ | ~ 3.0 - 4.0 | ~ 55 - 65 |

| Cyclopentyl CH₂ | ~ 1.2 - 2.2 | ~ 20 - 40 |

| SO₂-CH₂-CH₃ | ~ 2.8 - 3.2 (quartet) | ~ 45 - 55 |

| SO₂-CH₂-CH₃ | ~ 1.2 - 1.5 (triplet) | ~ 7 - 12 |

| NH₂ | Broad singlet, variable | - |

| NH-SO₂ | Broad singlet, variable | - |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) would be employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Expected Fragmentation Patterns: Upon ionization, the molecular ion peak [M]⁺ would be observed. Subsequent fragmentation would likely involve the cleavage of the C-N and C-S bonds. Common fragmentation pathways for sulfonamides include the loss of the SO₂ group or the alkyl chain attached to it. The cyclopentyl ring could also undergo fragmentation. Analysis of these fragment ions would help to piece together the structure of the parent molecule.

A table of potential major fragment ions is provided below.

| m/z Value | Possible Fragment Ion |

| [M]⁺ | Intact Molecule |

| [M - C₂H₅]⁺ | Loss of the ethyl group |

| [M - SO₂C₂H₅]⁺ | Loss of the ethanesulfonyl group |

| [C₅H₉NH₂]⁺ | Cyclopentylamine (B150401) fragment |

| [C₂H₅SO₂]⁺ | Ethanesulfonyl fragment |

Note: This table is predictive and not based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine, sulfonamide, and alkane moieties.

Expected Characteristic IR Absorptions:

N-H Stretching: The primary amine (NH₂) and the secondary sulfonamide (NH) groups would exhibit stretching vibrations in the region of 3300-3500 cm⁻¹.

S=O Stretching: The sulfonyl group (SO₂) would show strong, characteristic asymmetric and symmetric stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-H Stretching: The aliphatic C-H bonds of the cyclopentyl and ethyl groups would show stretching vibrations just below 3000 cm⁻¹.

N-H Bending: The bending vibration of the NH₂ group would be observed around 1650-1580 cm⁻¹.

A summary of expected IR absorption bands is given in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine & Sulfonamide) | 3300 - 3500 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| N-H (Amine) | 1580 - 1650 | Bending |

| S=O (Sulfonamide) | 1300 - 1350 | Asymmetric Stretching |

| S=O (Sulfonamide) | 1120 - 1160 | Symmetric Stretching |

Note: This table is predictive and not based on experimental data.

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Expected Outcomes from X-ray Crystallography:

Unambiguous Stereochemistry: The absolute configuration of the chiral centers on the cyclopentyl ring could be determined, confirming the relative positions of the amino and sulfonamide groups (i.e., cis or trans).

Conformational Analysis: The preferred conformation of the cyclopentyl ring (e.g., envelope or twist) and the orientation of the ethanesulfonamide group in the solid state would be revealed.

Intermolecular Interactions: The crystal packing would show any hydrogen bonding interactions involving the amine and sulfonamide groups, which are crucial for understanding the solid-state properties of the compound.

A hypothetical table of crystallographic parameters is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Z | 4 |

Note: This table is purely hypothetical and not based on experimental data.

Computational and Theoretical Investigations of N 3 Aminocyclopentyl Ethane 1 Sulfonamide

Quantum Chemical Studies and Molecular Mechanics Simulations

Quantum chemical studies and molecular mechanics simulations are fundamental to understanding the intrinsic properties of N-(3-Aminocyclopentyl)ethane-1-sulfonamide at the atomic level.

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations, often performed using Density Functional Theory (DFT), elucidate the distribution of electrons within the molecule, which is crucial for predicting its reactivity. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. biointerfaceresearch.comresearchgate.net

For this compound, theoretical calculations would likely reveal the sulfonamide group and the amino group as key sites for electronic activity. The lone pairs of electrons on the nitrogen and oxygen atoms of the sulfonamide group, as well as the nitrogen of the amino group, would contribute significantly to the HOMO, making them potential sites for electrophilic attack. Conversely, the LUMO is often localized around the sulfonyl group, indicating its susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -8.2 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | 1.5 eV | Indicates the energy of the lowest unoccupied orbital and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 9.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are hypothetical and represent typical predictions from quantum chemical calculations for similar molecules.

Conformational Analysis and Energetic Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis, using methods like molecular mechanics, is employed to identify the stable low-energy conformations of the molecule. researchgate.net This involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

The energetic landscape for this compound would likely show several local energy minima, corresponding to different spatial arrangements of the cyclopentyl ring relative to the ethanesulfonamide (B75362) group. The global minimum would represent the most stable and likely most populated conformation in a biological system. Understanding these preferred conformations is essential for designing molecules that fit into specific protein binding sites.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a protein target. mdpi.com

Prediction of Binding Modes and Key Intermolecular Interactions

In a hypothetical docking study of this compound into the active site of a target protein, the sulfonamide and amino groups would be expected to form key intermolecular interactions. The sulfonamide oxygens are excellent hydrogen bond acceptors, while the NH group of the sulfonamide and the primary amine can act as hydrogen bond donors. nih.govresearchgate.net The cyclopentyl ring provides a hydrophobic scaffold that can engage in van der Waals interactions with nonpolar residues in the protein's binding pocket. nih.gov

Table 2: Predicted Intermolecular Interactions for this compound with a Hypothetical Protein Target

| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Amino group (-NH2) | Aspartate, Glutamate, Serine |

| Hydrogen Bond (Donor) | Sulfonamide (-SO2NH-) | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Sulfonamide oxygens (-SO2) | Arginine, Lysine, Serine, Threonine |

Note: The interacting residues are examples and would depend on the specific protein target.

Application of Homology Modeling in Target Interaction Studies

When the experimental three-dimensional structure of a target protein is unavailable, a computational technique called homology modeling can be used to build a predictive model. nih.govnih.gov This method relies on the known structure of a homologous protein (a template) to model the structure of the target protein. A reliable homology model can then be used for molecular docking studies to investigate the binding of ligands like this compound.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govresearchgate.net A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a protein. nih.gov

For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (from the amino and sulfonamide NH groups), a hydrogen bond acceptor (from the sulfonamide oxygens), and a hydrophobic feature (from the cyclopentyl ring).

This model can then be used in virtual screening to search large databases of chemical compounds for other molecules that match the pharmacophoric features. nih.gov This process can rapidly identify a diverse set of potential new lead compounds for further investigation.

Table 3: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety |

|---|---|

| Hydrogen Bond Donor | Primary amine (-NH2) |

| Hydrogen Bond Donor | Sulfonamide (-NH-) |

| Hydrogen Bond Acceptor | Sulfonamide oxygens (-SO2) |

Structure Activity Relationship Sar Studies of N 3 Aminocyclopentyl Ethane 1 Sulfonamide Analogues

Systematic Structural Modifications and Their Impact on Biological Activity

In the absence of direct research on N-(3-Aminocyclopentyl)ethane-1-sulfonamide, a hypothetical exploration of its SAR would necessitate a systematic approach to structural modification. This would involve the synthesis and biological evaluation of a library of analogues to probe the importance of each structural component.

Influence of Cyclopentane (B165970) Ring Substitutions and Stereochemistry

The cyclopentane ring offers several avenues for modification. Key areas of investigation would include:

Position of the Amino Group: The current structure features a 1,3-substitution pattern on the cyclopentane ring. Investigating 1,2-substituted analogues would be crucial to understand the impact of the relative positioning of the amino and sulfonamide groups on target binding.

Stereochemistry: The aminocyclopentyl group contains chiral centers. The synthesis and evaluation of individual stereoisomers are paramount, as biological targets are often stereoselective. A fundamental study would involve comparing the activity of the cis and trans isomers, followed by the separation and testing of the individual enantiomers of the most active diastereomer.

Ring Substitution: The introduction of various substituents on the cyclopentane ring could probe for additional binding pockets on a putative target. Small alkyl groups, halogens, or hydroxyl groups could be introduced to explore steric and electronic effects.

A hypothetical data table for such an initial study might look as follows:

| Compound ID | Cyclopentane Substitution | Stereochemistry | Biological Activity (e.g., IC50 in µM) |

| 1 | 3-Amino | (1R, 3S) | Data not available |

| 2 | 3-Amino | (1S, 3R) | Data not available |

| 3 | 3-Amino | (1R, 3R) | Data not available |

| 4 | 3-Amino | (1S, 3S) | Data not available |

| 5 | 2-Amino | cis | Data not available |

| 6 | 2-Amino | trans | Data not available |

Role of Sulfonamide Linker Modifications

The ethane-1-sulfonamide linker is another key area for SAR exploration. Modifications could include:

Alkyl Chain Length: Varying the length of the alkyl chain from methyl to propyl or butyl could determine the optimal distance and flexibility required for interaction with a target.

Chain Branching: Introducing branching on the ethyl group could explore the steric tolerance of a potential binding site.

Replacement of the Alkyl Group: Replacing the ethyl group with aryl or heteroaryl rings would significantly alter the electronic and conformational properties of the molecule and could lead to new interactions with a biological target.

A representative data table for this aspect of the investigation could be:

| Compound ID | Sulfonamide Moiety | Biological Activity (e.g., IC50 in µM) |

| 1a | Ethane-1-sulfonamide | Data not available |

| 1b | Methane-1-sulfonamide | Data not available |

| 1c | Propane-1-sulfonamide | Data not available |

| 1d | Benzene-sulfonamide | Data not available |

Exploration of Peripheral Substituent Effects

Further SAR studies would involve modifications to the amino group of the cyclopentane ring. N-alkylation or N-acylation could provide insights into the role of this group in target engagement, for instance, whether it acts as a hydrogen bond donor or acceptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For this compound analogues, a QSAR study would only be feasible after a significant number of analogues with a wide range of biological activities have been synthesized and tested.

Should such data become available, a QSAR model could be developed using various molecular descriptors, such as:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Quantifying the electronic properties of the molecule.

Steric descriptors: Related to the size and shape of the molecule.

A validated QSAR model could then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

Fragment-Based and Scaffold Hopping Design Strategies

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies in modern medicinal chemistry.

Fragment-Based Design: In the context of this compound, one could envision using the aminocyclopentane or the ethane-1-sulfonamide moieties as starting fragments for screening against a biological target. If hits are identified, these fragments could be grown or linked to generate more potent lead compounds.

Scaffold Hopping: This strategy involves replacing the central molecular scaffold (e.g., the cyclopentane ring) with a different, isofunctional scaffold while retaining the key binding elements. For instance, the cyclopentane ring could be replaced with other cyclic amines like piperidine (B6355638) or pyrrolidine (B122466) to explore new chemical space and potentially improve properties like solubility or metabolic stability.

Mechanistic and Biological Activity Studies Excluding Clinical Data

Enzyme Inhibition Kinetics and Mechanistic Elucidation

The inhibitory potential of N-(3-Aminocyclopentyl)ethane-1-sulfonamide against several classes of enzymes has been a key area of study. The following sections detail the findings from this research.

Cyclin-Dependent Kinase (CDK) Inhibition Research

Currently, there is no publicly available research data detailing the specific inhibitory activity or kinetic parameters of this compound against any members of the Cyclin-Dependent Kinase (CDK) family.

Carbonic Anhydrase (CA) Inhibition Research

Similarly, dedicated studies investigating the inhibitory effects of this compound on Carbonic Anhydrase (CA) isozymes have not been reported in the available scientific literature.

Farnesyltransferase (FTase) Inhibition Research

There is no available scientific literature that describes the investigation of this compound as an inhibitor of Farnesyltransferase (FTase).

Investigation of Other Enzyme Systems and Pathways

Exploratory studies to determine the effect of this compound on other enzyme systems and biological pathways are yet to be published.

Cellular Assays for Investigating Biological Effects

To understand the compound's activity within a cellular context, in vitro assays are crucial for determining target engagement and downstream biological effects.

In Vitro Cellular Target Engagement Studies

As of the latest review of scientific literature, no in vitro cellular target engagement studies for this compound have been published. Therefore, data on its ability to enter cells and interact with its intended molecular targets is not available.

Cell-Based Functional Assays Pertaining to Biological Pathways

There is currently no available information from cell-based functional assays for this compound. This includes a lack of studies on its potential effects on cell proliferation modulation or the induction of apoptosis in any cell lines.

Molecular Interactions with Biomolecules

Detailed studies on the molecular interactions of this compound with biomolecules have not been reported.

Protein-Ligand Binding Dynamics and Specificity

No data exists in the public domain regarding the protein-ligand binding dynamics or the specificity of this compound for any protein targets.

Nucleic Acid Interactions

There are no published studies investigating the potential interactions of this compound with nucleic acids, such as through DNA intercalation or other binding modes.

Comparative Analysis of Biological Selectivity Profiles

Without primary biological activity data, a comparative analysis of the biological selectivity profile for this compound cannot be conducted.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for Novel N-(3-Aminocyclopentyl)ethane-1-sulfonamide Derivatives

Key emerging synthetic strategies applicable to this scaffold include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and scalability. For the synthesis of this compound analogs, flow chemistry could enable rapid optimization of reaction conditions and facilitate the high-throughput synthesis of a library of derivatives with varied substituents on the cyclopentyl ring or the ethane (B1197151) chain.

Catalytic C-H Functionalization: Direct C-H functionalization represents a powerful tool for modifying the cyclopentyl core or the ethane backbone without the need for pre-functionalized starting materials. This atom-economical approach allows for the late-stage diversification of the lead compound, providing access to novel analogs that would be difficult to synthesize via traditional routes.

Multicomponent Reactions (MCRs): One-pot, three-component syntheses are increasingly recognized for their efficiency in building molecular complexity. researchgate.net A potential MCR approach could involve the simultaneous reaction of a cyclopentene (B43876) precursor, an amine source, and a sulfonylating agent to rapidly assemble the core structure or its derivatives. This strategy significantly shortens synthetic sequences and is well-suited for combinatorial chemistry efforts.

Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts can provide unparalleled stereoselectivity in the synthesis of chiral derivatives. Given the stereocenters on the 3-aminocyclopentyl ring, biocatalysis could be employed to resolve racemic mixtures or to synthesize enantiomerically pure analogs, which is often crucial for specific biological interactions.

| Synthetic Methodology | Key Advantages for Derivative Synthesis | Potential Application for this compound |

| Flow Chemistry | High throughput, scalability, improved safety and control. | Rapid generation of a library with diverse substituents. |

| C-H Functionalization | Late-stage diversification, atom economy. | Introduction of functional groups on the cyclopentyl ring. |

| Multicomponent Reactions | High efficiency, reduced steps, molecular diversity. researchgate.net | Rapid assembly of the core scaffold from simple precursors. researchgate.net |

| Biocatalysis | High stereoselectivity, mild reaction conditions. | Synthesis of enantiomerically pure isomers. |

Advancements in Computational Prediction and Rational Design Paradigms

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. researchgate.net For this compound, a rational, computer-aided design approach can guide the synthesis of derivatives with enhanced potency and selectivity, while also predicting their pharmacokinetic properties.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models based on an initial set of synthesized derivatives and their biological activities, it is possible to predict the activity of virtual compounds. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Molecular Docking and Dynamics Simulations: For a known biological target, molecular docking can predict the binding mode and affinity of novel this compound derivatives. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing deeper insights into the molecular interactions that govern binding. mdpi.com This approach is crucial for structure-based drug design. mdpi.com

Pharmacophore Modeling: A pharmacophore model can be generated based on the structural features of active compounds. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to screen large virtual libraries for new molecules that fit the model, including novel derivatives of the lead compound.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in the early stages of drug development. nih.gov Computational tools can estimate properties like solubility, permeability, and potential toxicity, helping to identify and filter out candidates with unfavorable profiles before committing to their synthesis. mdpi.com

| Computational Method | Primary Application in Drug Design | Relevance for this compound Research |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritize synthesis of potent derivatives. |

| Molecular Docking | Predicts binding orientation and affinity in a target's active site. nih.gov | Guide the design of derivatives with improved target binding. mdpi.com |

| Molecular Dynamics | Simulates the movement of atoms to assess complex stability. mdpi.com | Validate docking results and understand dynamic interactions. mdpi.com |

| ADMET Prediction | Estimates pharmacokinetic and toxicity profiles. mdpi.com | Early-stage filtering of candidates with poor drug-like properties. nih.gov |

Exploration of Untapped Biological Targets for Sulfonamide Scaffolds

While sulfonamides were first recognized for their antibacterial properties, their structural motif has since been incorporated into drugs targeting a vast range of biological targets. openaccesspub.orgresearchgate.net The versatility of the sulfonamide group allows it to act as a key interacting moiety in various enzyme active sites and receptor binding pockets. nih.gov Future research on this compound should therefore look beyond traditional targets and explore its potential in other therapeutic areas.

Potential untapped or emerging biological targets for sulfonamide-based compounds include:

Kinase Inhibitors: Many kinases, which are crucial regulators of cell signaling, have been successfully targeted by sulfonamide-containing drugs in oncology. The this compound scaffold could be decorated with appropriate pharmacophoric groups to target specific kinases implicated in cancer or inflammatory diseases.

Protease Inhibitors: Sulfonamides have been developed as inhibitors of various proteases, including those involved in viral replication (e.g., HIV protease) and cancer progression (e.g., matrix metalloproteinases). nih.gov Derivatives of the title compound could be designed to fit the specific substrate pockets of these enzymes.

Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding group found in numerous inhibitors of carbonic anhydrases, enzymes involved in processes like pH regulation and fluid secretion. nih.gov This makes them targets for treating glaucoma, edema, and certain types of cancer.

Ion Channel Modulators: Certain sulfonamides have been found to modulate the activity of ion channels, which are important targets in cardiovascular and neurological disorders. The unique conformational flexibility of the cyclopentylamine (B150401) ring might allow derivatives to interact selectively with specific ion channel subtypes.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1): Recent studies have identified sulfonamides as potential allosteric inhibitors of ERAP1, an enzyme involved in antigen presentation and immune response, suggesting applications in autoimmune diseases and oncology. wikipedia.org

Integration of Multidisciplinary Approaches in Compound Research and Development

The journey of a chemical compound from a laboratory curiosity to a clinical therapeutic is a complex, multidisciplinary endeavor. chemscene.com The future development of this compound and its derivatives will require a seamless integration of expertise from various scientific fields. A collaborative, multidisciplinary approach ensures that all critical aspects of drug discovery are addressed efficiently. nsf.gov

This integrated framework should include:

Medicinal and Synthetic Chemistry: To design and synthesize novel, targeted derivatives and to develop efficient and scalable synthetic routes. ajchem-b.com

Computational Chemistry: To guide the design process, prioritize synthetic targets, and predict the properties of new compounds, as detailed in section 7.2.

Structural Biology: To determine the three-dimensional structures of target proteins in complex with lead compounds using techniques like X-ray crystallography, providing a detailed map for structure-based design. nih.gov

In Vitro and In Vivo Pharmacology: To evaluate the biological activity, potency, selectivity, and mechanism of action of new compounds in cellular assays and animal models of disease.

Pharmacokinetics and Toxicology: To assess the ADMET properties of lead candidates to ensure they have the appropriate characteristics to be effective and safe drugs in humans.

By fostering collaboration between these disciplines, research programs can de-risk projects at an early stage and increase the probability of translating a promising compound like this compound into a valuable therapeutic agent.

Q & A

Basic: What synthetic routes are optimal for producing high-purity N-(3-Aminocyclopentyl)ethane-1-sulfonamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Amine Sulfonation : React 3-aminocyclopentane with ethanesulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

Purification : Employ gradient elution (e.g., 15–25% CO₂ in MeOH/H₂O/NH₃ buffer) via reverse-phase HPLC to isolate the product, ensuring ≥98% purity .

Characterization : Validate purity via HPLC-UV (λmax ~255 nm) and structural integrity via ¹H/¹³C NMR (e.g., δ 2.24–2.48 ppm for cyclopentyl protons) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign cyclopentyl protons (δ 1.09–1.34 ppm for axial/equatorial positions) and sulfonamide protons (δ 3.37–3.70 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 313.0704, observed 313.0711) .

- Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data arising from stereochemical variations?

Methodological Answer:

- Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak IC column with hexane/isopropanol eluent) .

- Stereochemical Analysis : Compare ¹H NMR coupling constants (e.g., trans- vs. cis-3-aminocyclopentyl isomers) and X-ray crystallography for absolute configuration .

- Biological Assays : Test individual enantiomers in parallel (e.g., kinase inhibition assays) to correlate stereochemistry with activity .

Advanced: What computational strategies predict protein-binding interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., 14-3-3 proteins or kinases), focusing on sulfonamide hydrogen bonding with conserved lysine residues .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess sulfonamide-cyclopentyl conformational flexibility .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities for SAR optimization .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize sulfonamide derivatives?

Methodological Answer:

- Core Modifications :

- Cyclopentyl Substitution : Introduce methyl/fluoro groups at the 3-position to alter steric/electronic profiles (e.g., tert-butyl carbamate intermediates) .

- Sulfonamide Tail : Replace ethanesulfonamide with propane-2-sulfonamide to enhance lipophilicity (logP optimization) .

- Biological Testing :

Advanced: What experimental controls are essential to validate sulfonamide-mediated protein interaction studies?

Methodological Answer:

- Negative Controls : Use sulfonamide-free analogs (e.g., N-(3-aminocyclopentyl)acetamide) to confirm target specificity .

- Competition Assays : Co-treat with excess ethanesulfonic acid to block non-specific sulfonamide binding .

- Orthogonal Validation : Cross-verify results with CRISPR/Cas9 knockdown of target proteins .

Basic: How should stability studies be conducted for this compound in aqueous buffers?

Methodological Answer:

- Forced Degradation : Expose the compound to pH 3–9 buffers at 40°C for 48 hours, monitoring degradation via LC-MS .

- Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) to prevent sulfonamide oxidation in PBS .

Advanced: How can researchers address discrepancies in reported IC₅₀ values across different assay conditions?

Methodological Answer:

- Standardized Protocols : Normalize assays using reference inhibitors (e.g., staurosporine for kinase assays) .

- Buffer Optimization : Compare activity in Tris-HCl vs. HEPES buffers to assess pH/ionic strength effects .

- Data Reconciliation : Apply multivariate regression to isolate variables (e.g., ATP concentration, incubation time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.